molecular formula C13H27N3O B15242456 2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide

2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide

Cat. No.: B15242456
M. Wt: 241.37 g/mol
InChI Key: SJWCBRSIHPELSO-MCIGGMRASA-N
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Description

2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide is a complex organic compound with a unique structure that includes an amino group, a cyclohexyl ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the amino group. Common synthetic routes include:

    Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Amino Group Introduction: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.

    Propanamide Formation: The final step involves the formation of the propanamide moiety through amidation reactions, typically using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclohexyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-ethylpropanamide
  • 2-methylpropanamide
  • 1-propanol, 2-amino-2-methyl-

Uniqueness

Compared to similar compounds, 2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide stands out due to its unique cyclohexyl ring structure and the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide

InChI

InChI=1S/C13H27N3O/c1-9(2)16(4)12-8-6-5-7-11(12)15-13(17)10(3)14/h9-12H,5-8,14H2,1-4H3,(H,15,17)/t10?,11?,12-/m0/s1

InChI Key

SJWCBRSIHPELSO-MCIGGMRASA-N

Isomeric SMILES

CC(C)N(C)[C@H]1CCCCC1NC(=O)C(C)N

Canonical SMILES

CC(C)N(C)C1CCCCC1NC(=O)C(C)N

Origin of Product

United States

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